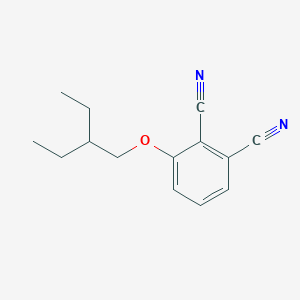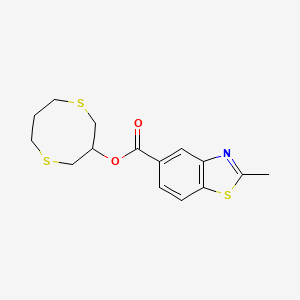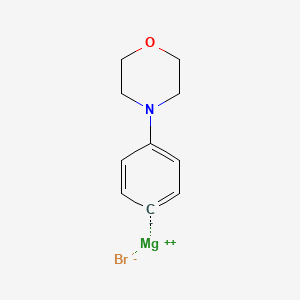
2-Propanol, 1,3-bis(2,5-diaminophenoxy)-
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1,3-Bis(2,5-diaminofenoxi)-2-propanol es un compuesto orgánico con la fórmula molecular C15H20N4O3. Se caracteriza por la presencia de dos grupos amino aromáticos y un grupo alcohol secundario.
Métodos De Preparación
Rutas sintéticas y condiciones de reacción
La síntesis de 1,3-Bis(2,5-diaminofenoxi)-2-propanol típicamente implica la reacción de 2,5-diaminofenol con 1,3-dicloropropanol en condiciones controladas. La reacción se lleva a cabo en presencia de una base, como el hidróxido de sodio, para facilitar la reacción de sustitución nucleófila. La mezcla de reacción se calienta a una temperatura de alrededor de 80-100 °C y se agita durante varias horas para asegurar una conversión completa .
Métodos de producción industrial
La producción industrial de este compuesto sigue rutas sintéticas similares, pero a mayor escala. El proceso implica el uso de reactores de alta presión y sistemas de flujo continuo para mantener condiciones de reacción óptimas y mejorar el rendimiento. La mezcla de reacción se somete a pasos de destilación y purificación para obtener el producto final con alta pureza .
Análisis De Reacciones Químicas
Tipos de reacciones
1,3-Bis(2,5-diaminofenoxi)-2-propanol experimenta varias reacciones químicas, incluyendo:
Oxidación: El grupo alcohol secundario se puede oxidar a una cetona usando agentes oxidantes como el permanganato de potasio o el trióxido de cromo.
Reducción: Los grupos amino aromáticos se pueden reducir para formar las aminas correspondientes usando agentes reductores como el hidruro de aluminio y litio.
Reactivos y condiciones comunes
Oxidación: Permanganato de potasio, trióxido de cromo y otros agentes oxidantes fuertes.
Reducción: Hidruro de aluminio y litio, borohidruro de sodio.
Sustitución: Ácido nítrico para nitración, ácido sulfúrico para sulfonación.
Principales productos formados
Oxidación: Formación de cetonas.
Reducción: Formación de aminas primarias.
Sustitución: Formación de derivados de nitro o ácido sulfónico.
Aplicaciones Científicas De Investigación
1,3-Bis(2,5-diaminofenoxi)-2-propanol tiene varias aplicaciones en la investigación científica:
Química: Se utiliza como bloque de construcción para la síntesis de moléculas orgánicas complejas.
Biología: Investigado por su potencial como sonda bioquímica debido a su capacidad para interactuar con varias biomoléculas.
Medicina: Explorado por sus posibles propiedades terapéuticas, incluyendo su uso como intermedio en la síntesis de compuestos farmacéuticos.
Industria: Utilizado en la producción de polímeros y otros materiales avanzados.
Mecanismo De Acción
El mecanismo de acción de 1,3-Bis(2,5-diaminofenoxi)-2-propanol implica su interacción con objetivos moleculares específicos. Los grupos amino aromáticos pueden formar enlaces de hidrógeno y otras interacciones con proteínas y enzimas, alterando potencialmente su actividad. El grupo alcohol secundario puede participar en enlaces de hidrógeno y otras interacciones, influyendo en la reactividad general del compuesto y la actividad biológica .
Comparación Con Compuestos Similares
Compuestos similares
1,3-Bis(2,4-diaminofenoxi)propano: Estructura similar pero con un patrón de sustitución diferente en los anillos aromáticos.
1,3-Bis(2,6-diaminofenoxi)propano: Otro isómero con un patrón de sustitución diferente.
1,3-Bis(3,5-diaminofenoxi)propano: Patrón de sustitución diferente que afecta su reactividad y aplicaciones.
Singularidad
La presencia de ambos grupos amino aromáticos y un grupo alcohol secundario proporciona una plataforma versátil para diversas transformaciones químicas e interacciones .
Propiedades
Número CAS |
476683-21-3 |
|---|---|
Fórmula molecular |
C15H20N4O3 |
Peso molecular |
304.34 g/mol |
Nombre IUPAC |
1,3-bis(2,5-diaminophenoxy)propan-2-ol |
InChI |
InChI=1S/C15H20N4O3/c16-9-1-3-12(18)14(5-9)21-7-11(20)8-22-15-6-10(17)2-4-13(15)19/h1-6,11,20H,7-8,16-19H2 |
Clave InChI |
MHANKXPPKNGTID-UHFFFAOYSA-N |
SMILES canónico |
C1=CC(=C(C=C1N)OCC(COC2=C(C=CC(=C2)N)N)O)N |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S)-6-{[tert-Butyl(dimethyl)silyl]oxy}-2-methylhexan-1-ol](/img/structure/B12577349.png)

![7-(4-Methylpent-4-en-1-ylidene)-2,3-dioxabicyclo[2.2.1]heptane](/img/structure/B12577356.png)
![[4-(2-Ethyl-4-m-tolyl-thiazol-5-yl)-pyridin-2-yl]-(3-phenyl-propyl)-amine](/img/structure/B12577368.png)
![N-Allyl-2-{[2-(4-methylphenyl)-4-quinazolinyl]sulfanyl}acetamide](/img/structure/B12577374.png)
![1,4-Dioxaspiro[4.5]dec-7-ene-8-carbonyl azide, 7-methyl-](/img/structure/B12577382.png)

![N-{4-Nitro-2,5-bis[(4-sulfanylphenyl)ethynyl]phenyl}acetamide](/img/structure/B12577389.png)
![4-[4,5-Bis(4-nitrophenyl)-1,3-dihydro-2H-imidazol-2-ylidene]cyclohexa-2,5-dien-1-one](/img/structure/B12577412.png)
![1,1'-[{[1-(2-Nitrophenyl)but-3-en-1-yl]oxy}(phenyl)methylene]bis(4-methoxybenzene)](/img/structure/B12577416.png)


![Bicyclo[2.2.2]octanone, 6-hydroxy-4-methyl-, (1R,4S,6R)-(9CI)](/img/structure/B12577446.png)
